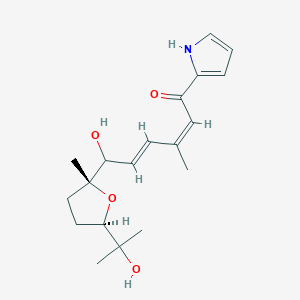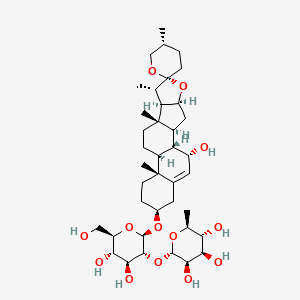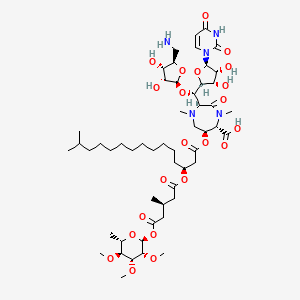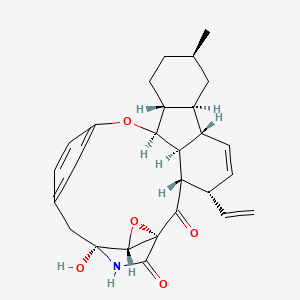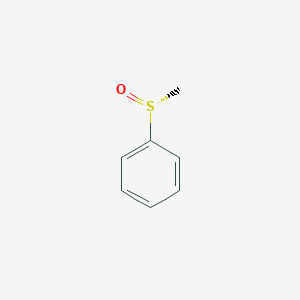
Apo-12'-lycopenal
概要
説明
Apo-12’-lycopenal is a derivative of lycopene, a carotenoid found in tomatoes and other red fruits and vegetables. Carotenoids are known for their antioxidant properties and their role in human health. Apo-12’-lycopenal is formed through the oxidative cleavage of lycopene and has been identified in various biological systems. This compound is of interest due to its potential biological activities and its role in the metabolism of lycopene.
準備方法
Synthetic Routes and Reaction Conditions
Apo-12’-lycopenal can be synthesized through the oxidative cleavage of lycopene. One common method involves the use of potassium permanganate (KMnO4) as an oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature. The reaction proceeds through the formation of intermediate epoxides, which are then cleaved to form apo-12’-lycopenal .
Industrial Production Methods
In industrial settings, the production of apo-12’-lycopenal may involve the use of biotechnological processes. For example, the enzyme beta-carotene oxygenase 2 (BCO2) can be used to catalyze the cleavage of lycopene to produce apo-12’-lycopenal. This enzymatic process is advantageous due to its specificity and mild reaction conditions .
化学反応の分析
Types of Reactions
Apo-12’-lycopenal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are important for understanding the compound’s stability and reactivity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in dichloromethane (CH2Cl2) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at low temperatures.
Substitution: Grignard reagents (RMgX) in ether solvents.
Major Products Formed
Oxidation: Further oxidation of apo-12’-lycopenal can lead to the formation of carboxylic acids.
Reduction: Reduction of apo-12’-lycopenal can produce the corresponding alcohol.
Substitution: Substitution reactions can introduce various functional groups, leading to a range of derivatives with different properties.
科学的研究の応用
Apo-12’-lycopenal has several scientific research applications across various fields:
Chemistry: Used as a model compound to study the oxidative cleavage of carotenoids and the formation of apocarotenoids.
Biology: Investigated for its role in the metabolism of lycopene and its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic effects, particularly in the prevention and treatment of chronic diseases such as cancer and cardiovascular diseases.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
作用機序
The mechanism of action of apo-12’-lycopenal involves its interaction with various molecular targets and pathways. As an antioxidant, it can scavenge free radicals and reduce oxidative stress. Additionally, apo-12’-lycopenal may modulate the expression of genes involved in inflammation and cell proliferation. The compound’s effects are mediated through its interaction with nuclear receptors and signaling pathways, such as the retinoic acid receptor (RAR) pathway .
類似化合物との比較
Apo-12’-lycopenal is one of several apo-lycopenals derived from lycopene. Similar compounds include:
- Apo-6’-lycopenal
- Apo-8’-lycopenal
- Apo-10’-lycopenal
- Apo-14’-lycopenal
Compared to these compounds, apo-12’-lycopenal is unique due to its specific position of cleavage on the lycopene molecule, which may influence its biological activity and stability.
特性
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-2,7,11,15,19-pentamethylicosa-2,4,6,8,10,12,14,18-octaenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O/c1-21(2)12-9-15-23(4)17-11-19-24(5)18-10-16-22(3)13-7-8-14-25(6)20-26/h7-8,10-14,16-20H,9,15H2,1-6H3/b8-7+,16-10+,19-11+,22-13+,23-17+,24-18+,25-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKROHWZDNWNMY-MSWJQUEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=O)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


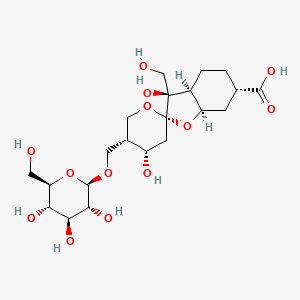
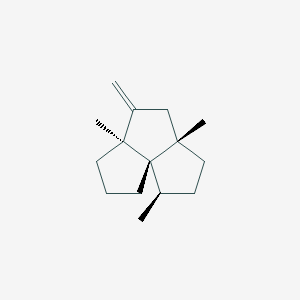
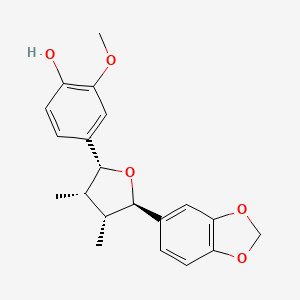
![(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B1248940.png)
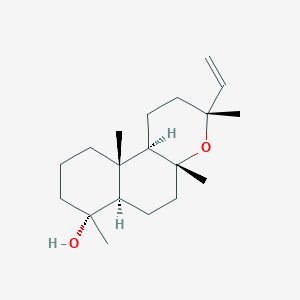
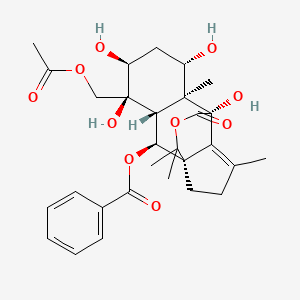
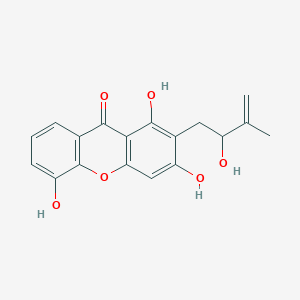
![N-[6-(imidazo[1,2-d][1,2,4]thiadiazol-3-ylamino)hexyl]naphthalene-1-sulfonamide](/img/structure/B1248946.png)
